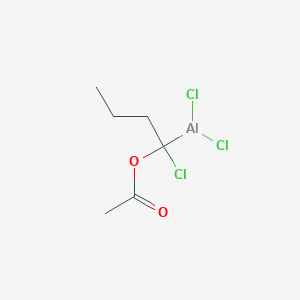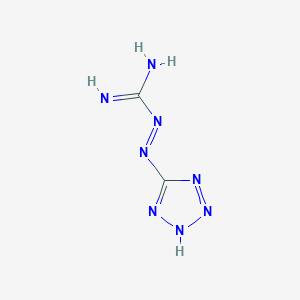
(1E)-1-(2H-tetrazol-5-ylimino)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(2H-tetrazol-5-ylimino)guanidine is a chemical compound that features a tetrazole ring and a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2H-tetrazol-5-ylimino)guanidine typically involves the reaction of a guanidine derivative with a tetrazole precursor. Common synthetic routes may include:
Condensation Reactions: Combining guanidine with a tetrazole derivative under acidic or basic conditions.
Cyclization Reactions: Forming the tetrazole ring in situ from appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to maximize yield and purity.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(2H-tetrazol-5-ylimino)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E)-1-(2H-tetrazol-5-ylimino)guanidine can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, compounds with guanidine and tetrazole groups are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1E)-1-(2H-tetrazol-5-ylimino)guanidine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-aminotetrazole.
Guanidine Derivatives: Compounds containing the guanidine group, such as aminoguanidine.
Uniqueness
(1E)-1-(2H-tetrazol-5-ylimino)guanidine is unique due to the combination of the tetrazole and guanidine groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C2H4N8 |
|---|---|
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
(1E)-1-(2H-tetrazol-5-ylimino)guanidine |
InChI |
InChI=1S/C2H4N8/c3-1(4)5-6-2-7-9-10-8-2/h(H3,3,4)(H,7,8,9,10)/b6-5+ |
InChI-Schlüssel |
HRRZFOLGXCGRIX-AATRIKPKSA-N |
Isomerische SMILES |
C1(=NNN=N1)/N=N/C(=N)N |
Kanonische SMILES |
C1(=NNN=N1)N=NC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


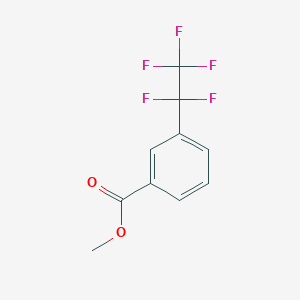
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
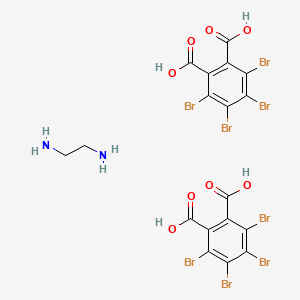

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
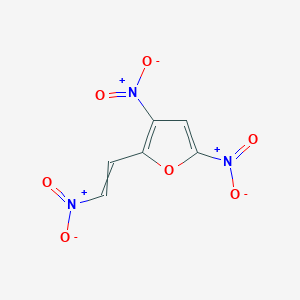
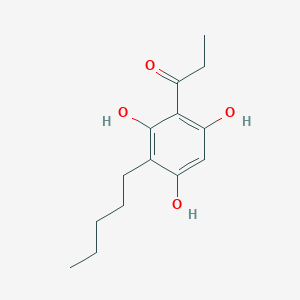
![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
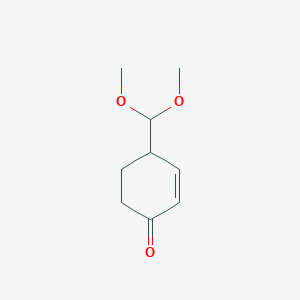
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
